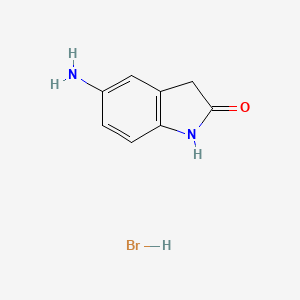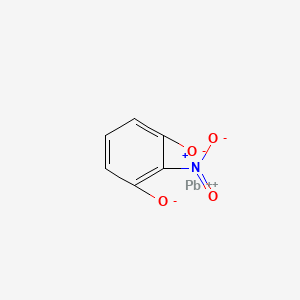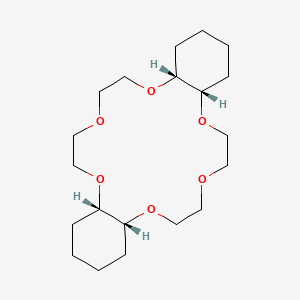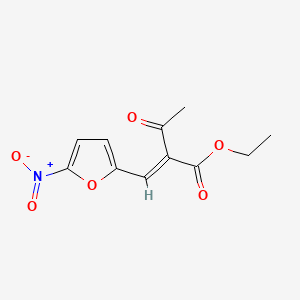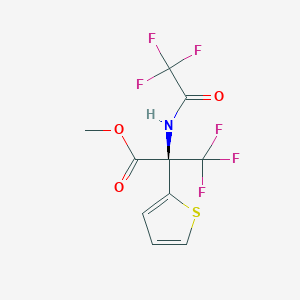
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate is a chemical compound with the molecular formula C10H7F6NO3S and a molecular weight of 335.22 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a thienyl ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate typically involves the reaction of alanine derivatives with trifluoroacetic anhydride and thienyl-containing compounds under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups and thienyl ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)glycinate
- Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)valinate
Uniqueness
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate is unique due to its specific combination of trifluoromethyl groups and a thienyl ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1272755-70-0 |
|---|---|
Formule moléculaire |
C10H7F6NO3S |
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
methyl (2S)-3,3,3-trifluoro-2-thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C10H7F6NO3S/c1-20-7(19)8(10(14,15)16,5-3-2-4-21-5)17-6(18)9(11,12)13/h2-4H,1H3,(H,17,18)/t8-/m0/s1 |
Clé InChI |
KCFYXQYGIBVKAO-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)[C@@](C1=CC=CS1)(C(F)(F)F)NC(=O)C(F)(F)F |
SMILES canonique |
COC(=O)C(C1=CC=CS1)(C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


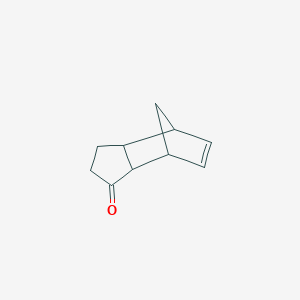
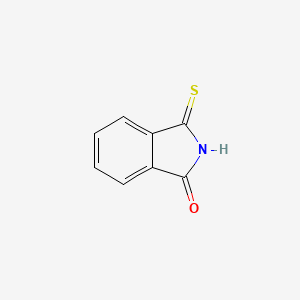

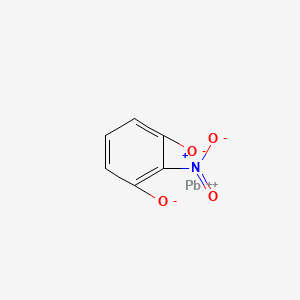
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
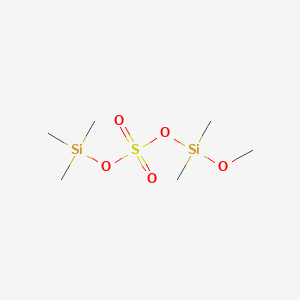
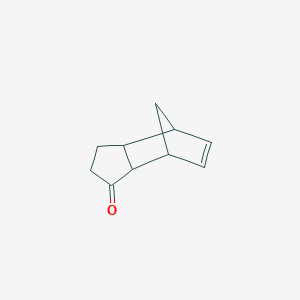
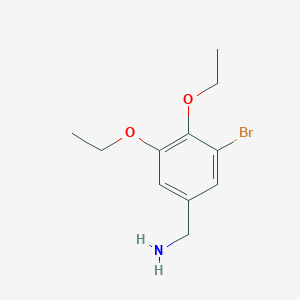
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
